

# Part 1: [225Ac]-FPI-2068 Targeted Alpha Therapy

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## Compound of Interest

Compound Name: OAT-2068  
Cat. No.: B609702

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[225Ac]-FPI-2068 is a novel radioimmunoconjugate being investigated for the treatment of solid tumors. It comprises a bispecific antibody (FPI-2053) that targets both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (cMET), conjugated to the alpha-emitting radionuclide Actinium-225.[1][2]

## Application Notes

[225Ac]-FPI-2068 is under investigation for patients with advanced solid tumors that co-express EGFR and cMET, including head and neck squamous cell carcinoma, non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[3] The therapeutic rationale is to deliver a potent, localized dose of alpha radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy in xenograft models, with single doses leading to sustained tumor regression.[1][2][4] A Phase 1 clinical trial (NCT06147037) is currently evaluating the safety, tolerability, and preliminary efficacy of [225Ac]-FPI-2068 in humans.[5][6][7][8]

## Treatment Regimen for Chronic Studies (Clinical)

The chronic study design for [225Ac]-FPI-2068 in the Phase 1 clinical trial involves a multi-cycle treatment period followed by a long-term follow-up.

Parameter	Description	Reference
Drug	[225Ac]-FPI-2068	[5]
Route of Administration	Intravenous (IV)	[5]
Dosing Schedule	Every 56 days	[5]
Number of Cycles	Up to 3 cycles	[5]
Long-term Follow-up	Every 3 months for 2 years, then every 6 months for 3 years	[5]
Total Follow-up Duration	Up to 5 years post-final administration	[5]

## Experimental Protocols

### Preclinical In Vivo Efficacy Studies

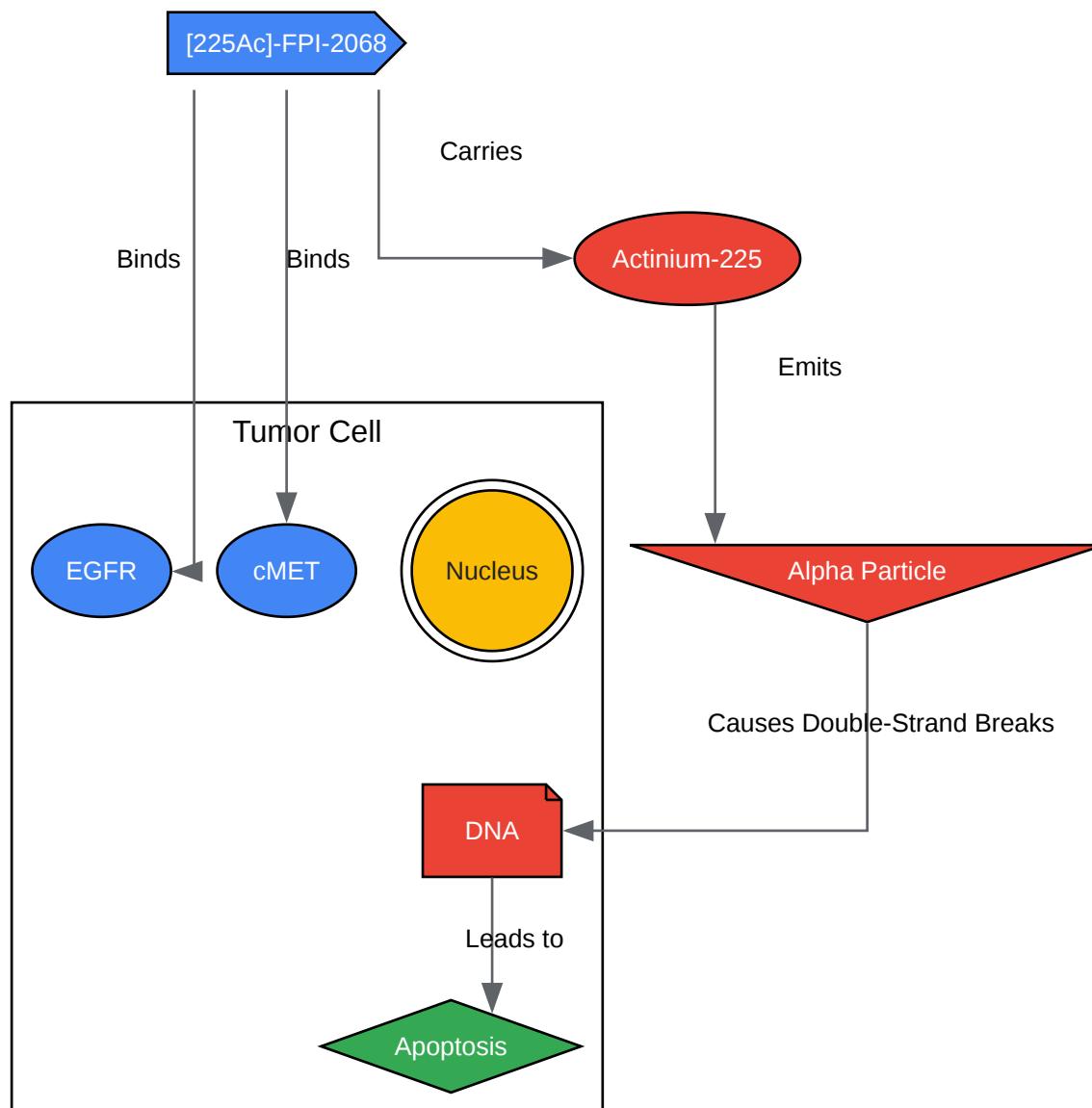
- Objective: To determine the anti-tumor activity of a single dose of [225Ac]-FPI-2068 in tumor-bearing mice.
- Animal Models: Xenograft models using human cancer cell lines such as HT29 (colorectal) and H441 (lung).[1][2]
- Procedure:
  - Tumor cells are implanted into immunocompromised mice.
  - Once tumors reach a specified size, a single intravenous dose of [225Ac]-FPI-2068 is administered.
  - Dose ranges explored in preclinical studies include 92.5 to 740 kBq/kg.[1][2]
  - Tumor volume and body weight are monitored regularly.
  - Sustained tumor regression for over 28 days was observed at doses of 370 kBq/kg and 740 kBq/kg.[1][2]

- At the end of the study, tumors may be excised for immunoblot analysis to assess DNA damage response and apoptosis pathways.[1][2]

Clinical Protocol for Phase 1 Study (NCT06147037)

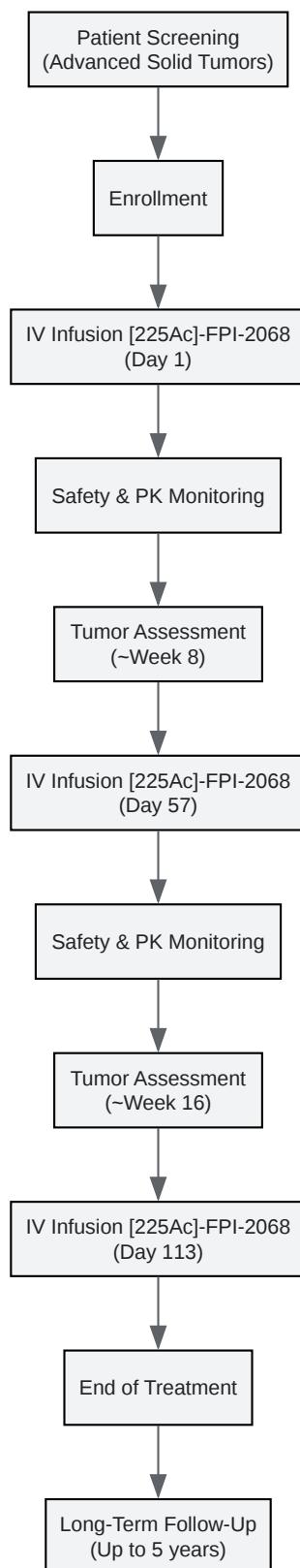
- Objective: To evaluate the safety, tolerability, dosimetry, biodistribution, and pharmacokinetics of [225Ac]-FPI-2068.[5][6][7][8]
- Study Design: Open-label, dose-escalation study in adult patients with advanced solid tumors.[5][6][7][8]
- Procedure:
  - Patients with histologically confirmed advanced solid tumors who have progressed on standard therapy are enrolled.[5]
  - The study consists of two parts: Part A for optimizing the dose of the unconjugated antibody FPI-2053, and Part B for the dose escalation of [225Ac]-FPI-2068.[5][7][8]
  - [225Ac]-FPI-2068 is administered intravenously every 56 days for up to 3 cycles.[5]
  - Tumor assessments are performed every 8 weeks.[5][8]
  - Pharmacokinetic parameters (clearance, AUC, Cmax, half-life) are measured.[5][8]
  - Patients are monitored for adverse events and enter a long-term follow-up period after the treatment phase.[5]

## Visualizations



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Caption: Mechanism of action of [225Ac]-FPI-2068.

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Caption: Clinical trial workflow for [225Ac]-FPI-2068.

## Part 2: OAT-2068 and the Chitotriosidase Inhibitor OATD-01

**OAT-2068** is identified as a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1). [9] Pharmacokinetic data from single-dose studies in mice are available, but details of chronic treatment regimens have not been published.[9]

However, another chitotriosidase inhibitor, OATD-01, has been evaluated in preclinical chronic disease models and has advanced to clinical trials. The study of OATD-01 can serve as a proxy for understanding a potential chronic treatment regimen for a CHIT1 inhibitor.

### Application Notes for CHIT1 Inhibitors

Chitotriosidase (CHIT1) is an enzyme implicated in the pathology of fibrotic and inflammatory diseases such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[10][11] Inhibition of CHIT1 is being explored as a therapeutic strategy to reduce inflammation and fibrosis.[10][11]

### Preclinical Treatment Regimen for OATD-01 (Chronic Study)

The following table summarizes the treatment regimen for OATD-01 in a preclinical model of bleomycin-induced pulmonary fibrosis.

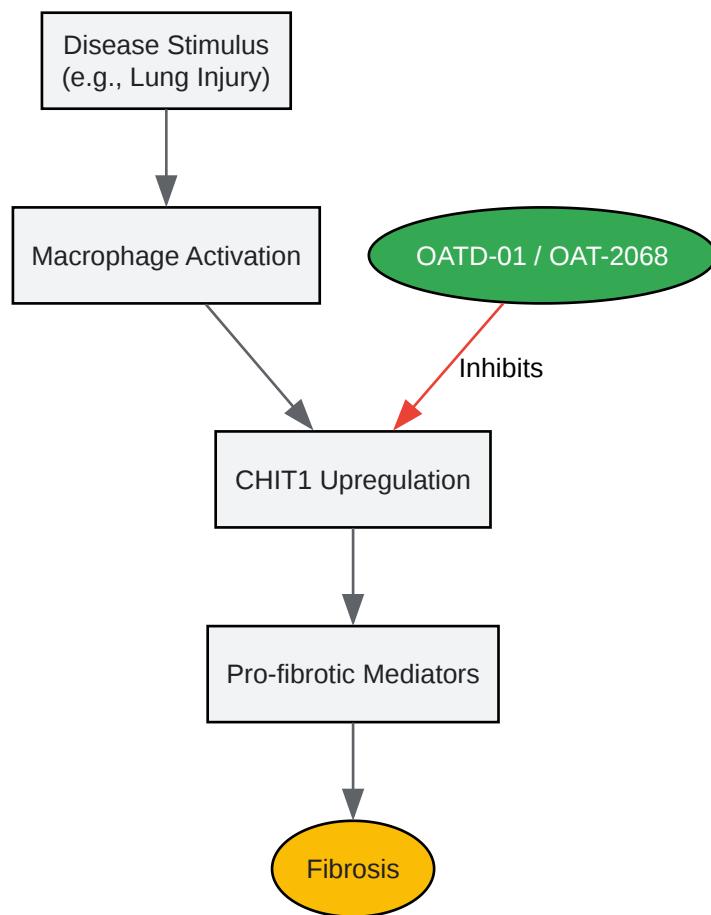
Parameter	Description	Reference
Drug	OATD-01	[10]
Animal Model	Bleomycin-induced pulmonary fibrosis in mice	[10]
Route of Administration	Oral	[12]
Dosing Schedule	Daily	Inferred from therapeutic protocol context
Study Duration	Chronic (specific duration not stated, but sufficient to assess anti-fibrotic effects)	[10]

## Experimental Protocol

### Bleomycin-Induced Pulmonary Fibrosis Model

- Objective: To evaluate the anti-fibrotic efficacy of the CHIT1 inhibitor OATD-01 in a mouse model of lung fibrosis.[10]
- Procedure:
  - Pulmonary fibrosis is induced in mice by intratracheal administration of bleomycin.
  - A therapeutic protocol is initiated where mice receive daily oral doses of OATD-01.
  - The treatment continues for a specified duration to allow for the assessment of chronic effects.
  - At the end of the study, lungs are harvested for histological analysis (e.g., Ashcroft scoring) and measurement of soluble collagen to quantify the extent of fibrosis.[10]
  - The efficacy of OATD-01 is compared to a control group and potentially a standard-of-care treatment like pirfenidone.[10]

## Visualization



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Caption: Signaling pathway for CHIT1 inhibition.

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## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [fusionpharma.com](http://fusionpharma.com) [fusionpharma.com]
- 3. [openmedscience.com](http://openmedscience.com) [openmedscience.com]

- 4. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2068, a Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers [prnewswire.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1, Dose-escalation Study of [225Ac]-FPI-2068 in Adult Patients with Advanced Solid Tumours | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. A Phase 1, Dose-escalation Study of [225Ac]-FPI-2068 in Adult Patients with Advanced Solid Tumours [astrazenecaclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Part 1: [225Ac]-FPI-2068 Targeted Alpha Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609702#oat-2068-treatment-regimen-for-chronic-studies\]](https://www.benchchem.com/product/b609702#oat-2068-treatment-regimen-for-chronic-studies)

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